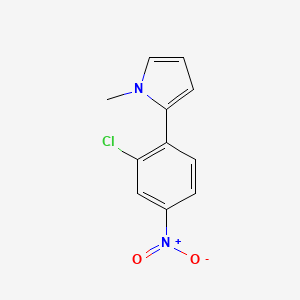
2-(2-Chloro-4-nitrophenyl)-1-methyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-4-nitrophenyl)-1-methyl-1H-pyrrole is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenyl)-1-methyl-1H-pyrrole typically involves the nitration of 2-chloroaniline followed by a series of reactions to introduce the pyrrole ring. One common method includes:
Nitration: 2-chloroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-chloro-4-nitroaniline.
Formation of Pyrrole Ring: The 2-chloro-4-nitroaniline undergoes a cyclization reaction with an appropriate reagent, such as acetic anhydride, to form the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-(2-Chloro-4-nitrophenyl)-1-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced with other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrroles: Substitution reactions yield various substituted pyrroles depending on the nucleophile used.
科学研究应用
2-(2-Chloro-4-nitrophenyl)-1-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Chloro-4-nitrophenyl)-1-methyl-1H-pyrrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenol: Similar in structure but lacks the pyrrole ring.
2-Chloro-5-nitrophenol: Another nitrophenol derivative with a different substitution pattern.
4-Chloro-2-nitrophenol: Similar nitrophenol compound with different chloro and nitro group positions.
Uniqueness
2-(2-Chloro-4-nitrophenyl)-1-methyl-1H-pyrrole is unique due to the presence of both a pyrrole ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC 名称 |
2-(2-chloro-4-nitrophenyl)-1-methylpyrrole |
InChI |
InChI=1S/C11H9ClN2O2/c1-13-6-2-3-11(13)9-5-4-8(14(15)16)7-10(9)12/h2-7H,1H3 |
InChI 键 |
RVXGMQFNJKPVEW-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




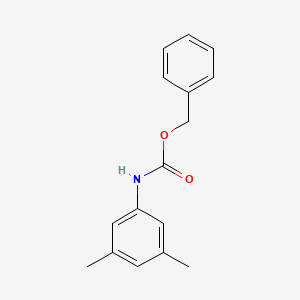

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118361.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14118362.png)
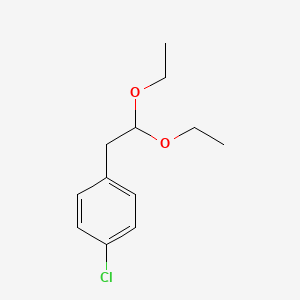
![Diethyl [3-(acetylsulfanyl)propyl]phosphonate](/img/structure/B14118371.png)

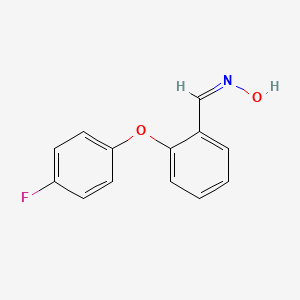
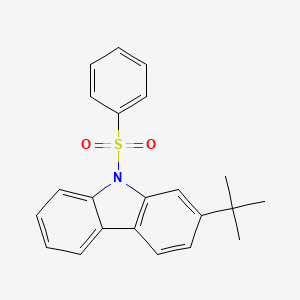
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B14118396.png)
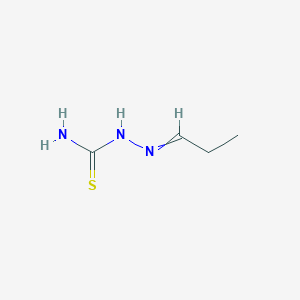
![3-chloro-N-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide](/img/structure/B14118414.png)
